(But-2-yn-1-yl)(methyl)amine hydrochloride
Overview
Description
“(But-2-yn-1-yl)(methyl)amine hydrochloride” is an organic compound with the CAS Number: 1803570-64-0 . It has a molecular weight of 119.59 . The IUPAC name for this compound is N-methylbut-2-yn-1-amine hydrochloride . It appears as a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H9N.ClH/c1-3-4-5-6-2;/h6H,5H2,1-2H3;1H . The SMILES representation of the molecule is CC#CCNC.Cl .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 119.59 . The compound’s InChI code is 1S/C5H9N.ClH/c1-3-4-5-6-2;/h6H,5H2,1-2H3;1H .
Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
(But-2-yn-1-yl)(methyl)amine hydrochloride plays a significant role as an intermediate or reactant in the synthesis of complex organic compounds. In a study, it was utilized in the development of a stereoselective process for synthesizing key intermediates in antibiotic preparation, showcasing its importance in the synthesis of pharmacologically relevant compounds (Fleck et al., 2003). Similarly, its derivatives have been synthesized and characterized for various applications, such as in polymerization of ε-caprolactone, indicating its versatility in synthetic organic chemistry (Yao et al., 2005).
Role in Synthesis of Novel Compounds
The compound has been involved in the synthesis of novel structures, such as in the creation of N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine, where its structure and synthesis process were extensively studied (Wawrzycka-Gorczyca et al., 2011). These studies highlight its importance in the exploration of new chemical entities with potential applications in various fields.
Application in Catalysis and Green Chemistry
This compound and its related compounds find applications in catalysis and green chemistry. For instance, it's used in the synthesis of primary, secondary, and tertiary amides through oxidative amidation of methyl groups, emphasizing its role in developing environmentally friendly synthesis methods (Eidi et al., 2016).
Multitarget Drug Design
Moreover, derivatives of this compound are utilized in multitarget drug design, particularly for diseases like Alzheimer's. Compounds designed using elements of this chemical have shown promise as inhibitors of enzymes like acetylcholinesterase and monoamino oxidase, demonstrating its potential in the pharmaceutical industry (Bolea et al., 2011).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound are used for the determination of amines via high-performance liquid chromatography with fluorescence detection, showcasing its utility in sensitive and specific detection methods (You et al., 2006).
Safety and Hazards
The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-methylbut-2-yn-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-3-4-5-6-2;/h6H,5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXVIFAVGGONQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803570-64-0 | |
Record name | (but-2-yn-1-yl)(methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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